1,5-デカリンジオン

概要

説明

Synthesis Analysis

The synthesis of 1,5-Decalindione and related compounds involves several key techniques. For instance, the stereocontrolled synthesis of polyfunctionalized cis-decalins, which can be related to the synthesis of 1,5-Decalindione, has been achieved through a four-step process. This process includes oxidation, intermolecular Diels-Alder reaction, olefination, and Cope rearrangement, demonstrating the complexity and precision required in synthesizing such molecules (Hsu et al., 2008).

Molecular Structure Analysis

The molecular structure of 1,5-Decalindione and its derivatives is a key area of study. Research on N-Monoalkyl 1,5-diaza-cis-decalins, for example, provides insight into the conformational properties of these molecules. These studies reveal how the conformational equilibrium is affected by the size of the N-alkyl group, which is directly related to the molecular structure of the compounds (Xie et al., 2001).

Chemical Reactions and Properties

The chemical reactions and properties of 1,5-Decalindione derivatives have been explored through the design and synthesis of novel chiral 1,5-diaza-cis-decalins. This research focuses on controlling the conformational equilibria of these molecules, thereby influencing their chemical reactions and properties. These studies have shown potential applications in asymmetric lithiation-substitution reactions, with significant enantioselectivity achieved (Zhen-Jiang Xu & Kozlowski, 2002).

Physical Properties Analysis

Although specific studies on the physical properties of 1,5-Decalindione were not directly found, research in related compounds, such as decalins and their analogs, generally focuses on aspects like solubility, melting point, and crystalline structure. These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential application in various fields.

Chemical Properties Analysis

The chemical properties of 1,5-Decalindione, including reactivity, stability, and interactions with other compounds, are essential for its application in synthesis and material science. Studies on compounds like 1,5-diaza-cis-decalins offer insights into torsional effects and conformational equilibria, which are important for predicting the chemical behavior of 1,5-Decalindione (Ganguly et al., 2001).

科学的研究の応用

化学研究

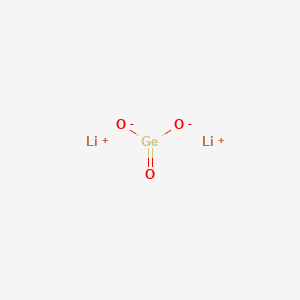

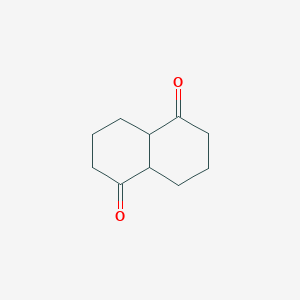

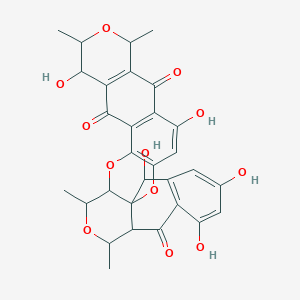

1,5-デカリンジオンは、分子式がC10H14O2の化学化合物です . これは、シグマアルドリッチが早期発見研究者向けに提供する希少で独特な化学物質のコレクションの一部です . これは、新しい化合物の合成や化学反応の研究など、さまざまな化学研究アプリケーションでの潜在的な使用を示しています。

クリック反応研究

1,5-デカリンジオンは、クリック反応研究に関与している可能性があります。 クリック反応は、注目を集めており、さまざまな分野で重要な役割を果たしてきた、原子効率の高い合成方法のクラスです . アジドとアルキン間の1,5-選択的クリック反応による1,5-置換1,2,3-トリアゾールの合成は、重要な反応中間体であるメタラサイクリック中間体、アセチリド中間体、および形式的な1,5-選択的アジド-アルキン環状付加の3つのタイプに分けられます .

立体選択的還元研究

立体選択的還元の分野では、1,5-デカリンジオンが使用されてきました。 例えば、シス-2,7-デカリンジオンにおける2つのエナンチオトピックカルボニル基のプロ-S基は、ロドトルラ・ルブラを用いて優先的に還元されました . これは、キラル分子の合成において重要なプロセスである立体選択的還元に関する研究におけるその潜在的な使用を示しています。

Safety and Hazards

作用機序

Target of Action

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals

Biochemical Pathways

It’s worth noting that the understanding of biochemical pathways is crucial in elucidating the mechanism of action of any compound .

Result of Action

It’s known that the compound is part of a collection of rare and unique chemicals provided to early discovery researchers . Therefore, the results of its action would likely depend on the specific experimental context and the molecular targets it interacts with.

特性

IUPAC Name |

2,3,4,4a,6,7,8,8a-octahydronaphthalene-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIFFVCLZZRCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCCC2=O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301381 | |

| Record name | 1,5-decalindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13913-82-1 | |

| Record name | 13913-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-decalindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research focuses on investigating the chemical reactions between 1-Methyl-2-acetylcyclohexene and two decalin-based ketones: 1-Decalone and 1,5-Decalindione []. The authors aimed to explore the products formed through condensation reactions between these compounds. This type of reaction is important in organic chemistry for building complex molecules from simpler starting materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)